3-(azepan-1-ylsulfonyl)-4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)benzamide

Beschreibung

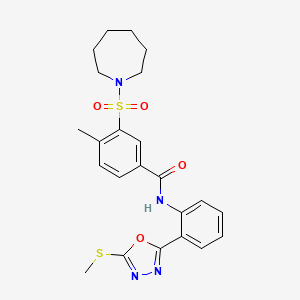

3-(azepan-1-ylsulfonyl)-4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)benzamide is a benzamide derivative featuring a sulfonylated azepane ring and a methylthio-substituted 1,3,4-oxadiazole moiety. This compound’s structure integrates multiple pharmacophoric elements:

- Benzamide core: A common scaffold in medicinal chemistry, often associated with enzyme inhibition (e.g., kinase or protease targets).

- Azepane sulfonyl group: A seven-membered cyclic sulfonamide, which may enhance solubility or binding affinity via polar interactions.

Eigenschaften

IUPAC Name |

3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S2/c1-16-11-12-17(15-20(16)33(29,30)27-13-7-3-4-8-14-27)21(28)24-19-10-6-5-9-18(19)22-25-26-23(31-22)32-2/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGMQJXMDBXLPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NN=C(O3)SC)S(=O)(=O)N4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(azepan-1-ylsulfonyl)-4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)benzamide is a complex organic compound that belongs to the class of 1,3,4-oxadiazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be described as follows:

- Molecular Formula : C22H24N4O4S2

- Molecular Weight : 472.6 g/mol

- CAS Number : 886917-76-6

The compound features an azepane ring, a sulfonamide group, and an oxadiazole moiety, which contribute to its biological activity. The presence of the oxadiazole ring is particularly important as it is known to enhance pharmacological effects through various mechanisms.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Oxadiazole derivatives have been reported to inhibit various enzymes such as topoisomerase, histone deacetylase (HDAC), and caspases, which play crucial roles in cancer progression and apoptosis .

- Apoptosis Induction : Compounds in this class can induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial membrane depolarization and caspase activation .

- Cell Cycle Arrest : Certain derivatives have shown the ability to arrest the cell cycle at specific phases (e.g., G0/G1), which can prevent tumor cell proliferation .

Biological Activity Data

Recent studies have highlighted the anticancer potential of similar oxadiazole derivatives. For instance, a related study reported that compounds with oxadiazole structures exhibited significant cytotoxicity against human lung cancer cell lines (A549), with IC50 values ranging from 1.59 to 7.48 μM .

Table 1: Biological Activity of Related Oxadiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 4f | A549 | 1.59 | Apoptosis induction |

| 4h | A549 | <0.14 | Caspase activation |

| 4g | C6 | 8.16 | Cell cycle arrest |

| 4k | A549 | 7.48 | MMP-9 inhibition |

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their anticancer properties. The compounds were tested on multiple cancer cell lines including A549 (lung cancer) and C6 (glioma). The study revealed that specific modifications in the oxadiazole structure significantly enhanced cytotoxicity and selectivity towards cancer cells .

Wissenschaftliche Forschungsanwendungen

The compound exhibits several biological activities, particularly in antimicrobial and anticancer research:

Antimicrobial Activity

Research has shown that compounds within the oxadiazole class possess notable antimicrobial properties. Specifically:

- Antibacterial Activity : Similar derivatives have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by antibiotic-resistant pathogens, commonly referred to as ESKAPE pathogens.

Anticancer Potential

Some studies have indicated that oxadiazole derivatives may exhibit anticancer properties. The structural features of the compound allow for interactions with specific cellular receptors or enzymes involved in cancer cell proliferation and survival pathways.

Synthesis and Derivatives

The synthesis of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)benzamide typically involves several key steps:

- Formation of the Azepane Structure : This step is crucial for establishing the core framework of the molecule.

- Introduction of the Sulfonamide Group : This modification enhances the compound's solubility and biological activity.

- Synthesis of the Oxadiazole Moiety : Often achieved through cyclization reactions, this step is vital for imparting specific biological properties to the compound.

These synthetic pathways not only optimize yield but also allow for modifications that can enhance biological activity.

Inhibition Studies

Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth using in vitro methods such as serial dilution techniques. These studies often include standard antibiotics as controls to benchmark efficacy.

Pharmacological Profiles

Research highlights the importance of structural modifications in enhancing bioactivity. For instance, changes in substituents on the phenyl ring can significantly influence antimicrobial potency and other pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Benzamide vs. Propanamide Derivatives

The compound in , 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides, shares the oxadiazole-thiazole motif but utilizes a propanamide backbone instead of benzamide. This difference impacts molecular rigidity and hydrogen-bonding capacity, with benzamide derivatives generally exhibiting higher planarity and metabolic stability .

Oxadiazole vs. Thiazole Heterocycles

describes 4-(azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, replacing the oxadiazole with a thiazole ring. In contrast, oxadiazoles (as in the target compound) offer greater metabolic resistance but reduced hydrogen-bond acceptor capacity .

Substituent Effects

Sulfonyl Group Variations

- Azepane vs. Piperidine Sulfonyl: The compound [2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 4-chloro-3-piperidin-1-ylsulfonylbenzoate () substitutes azepane with a six-membered piperidine ring. Azepane’s larger ring size may improve conformational flexibility and reduce steric hindrance in target binding .

- Methylthio vs. Dimethoxyphenyl: The compound 4-(azepan-1-ylsulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide () replaces methylthio with a dimethoxyphenyl group.

Physicochemical Properties

The target compound’s higher estimated XLogP3 (vs. ’s 2.9) reflects the methylthio group’s lipophilicity, suggesting improved blood-brain barrier penetration. However, its polar surface area (~130 Ų) aligns with analogs, indicating moderate oral bioavailability .

Q & A

Basic: What are the optimized synthesis protocols for 3-(azepan-1-ylsulfonyl)-4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)benzamide?

Methodological Answer:

The synthesis involves sequential functionalization of the benzamide core, oxadiazole ring formation, and sulfonylation. Key steps include:

- Oxadiazole Formation: Cyclization of thiosemicarbazides using dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux (80–100°C) for 4–6 hours .

- Sulfonylation: Reaction of the intermediate with azepane-1-sulfonyl chloride in aprotic solvents (e.g., DMF or DCM) at 0–5°C to prevent side reactions .

- Coupling: Use of coupling agents like EDC/HOBt or DCC for amide bond formation between the benzamide and oxadiazole-phenyl moieties (room temperature, 12–24 hours) .

Critical Parameters: - Maintain pH <7 during sulfonylation to avoid hydrolysis.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- NMR (¹H/¹³C): Assign peaks for azepane protons (δ 1.4–2.1 ppm), oxadiazole C=S (δ 160–165 ppm), and sulfonamide S=O (δ 110–115 ppm) .

- HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error .

- Purity Assessment:

- HPLC: Use a C18 column (MeCN/H₂O + 0.1% TFA, 1.0 mL/min) to detect impurities <0.5% .

- Crystallography: Single-crystal X-ray diffraction resolves stereoelectronic effects of the sulfonamide and oxadiazole groups .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications:

- Replace azepane with smaller rings (e.g., piperidine) to assess steric effects on sulfonamide bioactivity .

- Vary methylthio (SMe) on oxadiazole to sulfone (SO₂Me) for enhanced electrophilicity .

- Assay Design:

Advanced: How to resolve contradictions in reported biological activity data for structural analogs?

Methodological Answer:

- Case Study: highlights discrepancies in activity between 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives.

- Resolution Strategies:

- Re-evaluate Assay Conditions: Ensure consistent cell lines (e.g., HepG2 vs. MCF7) and solvent controls (DMSO ≤0.1%) .

- Structural Reanalysis: Use LC-MS to confirm batch purity and rule out degradation products .

- Molecular Dynamics: Simulate binding modes to differentiate oxadiazole vs. thiadiazole interactions with target proteins .

Basic: What are the key functional groups influencing bioactivity?

Methodological Answer:

- Sulfonamide (Azepane-1-sulfonyl): Essential for hydrogen bonding with enzymatic active sites (e.g., Tyr-94 in carbonic anhydrase) .

- Oxadiazole (5-Methylthio): Enhances lipophilicity (logP ~3.2) and membrane permeability .

- Benzamide Core: Stabilizes π-π stacking with aromatic residues in protein pockets .

Advanced: How to investigate the mechanism of action for this compound?

Methodological Answer:

- Enzyme Inhibition Assays:

- Measure inhibition kinetics (Kᵢ) against sulfonamide-sensitive targets (e.g., CAIX) using stopped-flow spectroscopy .

- Cellular Localization:

- Fluorescent tagging (e.g., BODIPY) to track subcellular distribution via confocal microscopy .

- Proteomics:

- SILAC-based profiling to identify differentially expressed proteins post-treatment .

Basic: How to assess solubility and stability under experimental conditions?

Methodological Answer:

- Solubility:

- Test in PBS (pH 7.4), DMSO, and cell culture media (e.g., DMEM) via nephelometry .

- Optimal solubility in DMF (≈25 mg/mL) for in vitro assays .

- Stability:

- Monitor degradation by HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced: What computational methods are suitable for target identification?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina with PDB structures (e.g., 3T73 for CAIX) to predict binding poses .

- Pharmacophore Modeling:

- QSAR:

- Build regression models (e.g., PLS) correlating substituent electronegativity with IC₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.